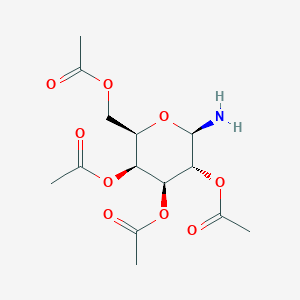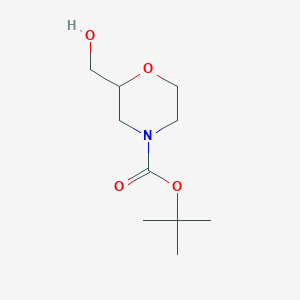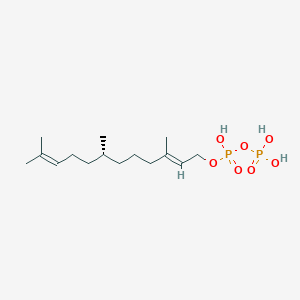
6,7-Dihydrofarnesyl pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydrofarnesyl pyrophosphate (DHFP) is a key intermediate in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. DHFP is synthesized in the mevalonate pathway, which is a metabolic pathway that produces isoprenoids in all organisms. DHFP is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years.
Mecanismo De Acción
6,7-Dihydrofarnesyl pyrophosphate is a key intermediate in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. 6,7-Dihydrofarnesyl pyrophosphate is synthesized in the mevalonate pathway, which is a metabolic pathway that produces isoprenoids in all organisms. 6,7-Dihydrofarnesyl pyrophosphate is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years.
Efectos Bioquímicos Y Fisiológicos
6,7-Dihydrofarnesyl pyrophosphate is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years. 6,7-Dihydrofarnesyl pyrophosphate is involved in the synthesis of many important molecules, including cholesterol, steroid hormones, and vitamin E. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Dihydrofarnesyl pyrophosphate has been extensively studied for its role in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies. However, the use of 6,7-Dihydrofarnesyl pyrophosphate in lab experiments has some limitations, including the difficulty of synthesizing 6,7-Dihydrofarnesyl pyrophosphate in large quantities and the potential toxicity of 6,7-Dihydrofarnesyl pyrophosphate to cells and organisms.
Direcciones Futuras
There are many potential future directions for research on 6,7-Dihydrofarnesyl pyrophosphate. One area of research is the development of new drugs and therapies that target the isoprenoid biosynthesis pathway. 6,7-Dihydrofarnesyl pyrophosphate may also be useful in the development of new biomaterials and in the production of biofuels. Additionally, research on 6,7-Dihydrofarnesyl pyrophosphate may lead to a better understanding of the role of isoprenoids in biological processes and the development of new treatments for diseases associated with isoprenoid metabolism.
Métodos De Síntesis
6,7-Dihydrofarnesyl pyrophosphate is synthesized by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the presence of the enzyme farnesyl pyrophosphate synthase (FPPS). This reaction produces geranyl pyrophosphate (GPP), which is then converted to 6,7-Dihydrofarnesyl pyrophosphate by the action of the enzyme geranylgeranyl pyrophosphate synthase (GGPPS).
Aplicaciones Científicas De Investigación
6,7-Dihydrofarnesyl pyrophosphate has been extensively studied for its role in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. Isoprenoids are involved in the synthesis of many important molecules, including cholesterol, steroid hormones, and vitamin E. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
Número CAS |
127231-62-3 |
|---|---|
Nombre del producto |
6,7-Dihydrofarnesyl pyrophosphate |
Fórmula molecular |
C15H30O7P2 |
Peso molecular |
384.34 g/mol |
Nombre IUPAC |
phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H30O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,11,14H,5-6,8-10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b15-11+/t14-/m0/s1 |
Clave InChI |
DJYAAXRYOPSPFW-AYYGCFCKSA-N |
SMILES isomérico |
C[C@H](CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C(C)C |
SMILES |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
SMILES canónico |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
Sinónimos |
6,7-dihydrofarnesyl pyrophosphate 6,7-dihydrofarnesyl pyrophosphate, ((7S)-trans) isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




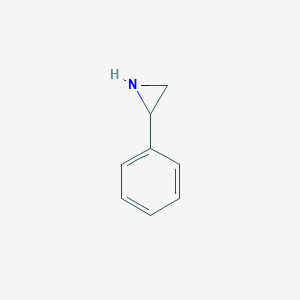
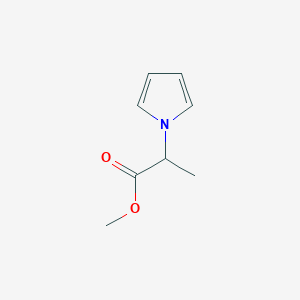

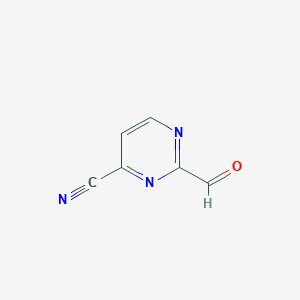

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)

